molecular formula C22H24N4O2S2 B3011572 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 796995-47-6

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No. B3011572
M. Wt: 440.58
InChI Key: KMFLIMVKQWMFAK-UHFFFAOYSA-N
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Description

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

The compound belongs to a class of chemicals that are pivotal in the synthesis of complex molecules with potential medicinal and pharmaceutical applications. For instance, the pyranopyrimidine core, closely related to the compound , serves as a crucial precursor in the pharmaceutical industry due to its broad synthetic applicability and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are utilized in synthesizing derivatives of such compounds through one-pot multicomponent reactions, emphasizing the importance of these catalysts in developing lead molecules (Parmar, Vala, & Patel, 2023).

Pharmacological Implications

The structure of the compound suggests its relevance in the design and synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer. For example, thiourea and benzothiazole derivatives, which share structural similarities with the compound, exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These compounds are synthesized through various chemical reactions and are considered potential therapeutic agents due to their pharmacological properties (Rosales-Hernández et al., 2022).

Potential in Cancer Research

The compound's structure, featuring a pyrrolobenzimidazole core, is of particular interest in cancer research. Agents based on the pyrrolobenzimidazole ring system, including 6-aziridinylquinone and 6-acetamidoquinone derivatives, have been explored for their cytotoxicity and antitumor activity. These compounds act by either alkylating and cleaving DNA upon reduction or intercalating with DNA and inhibiting topoisomerase II-mediated DNA relaxation, presenting a new class of antitumor agents with potential advantages over existing therapies (Skibo, 1998).

Environmental and Radioprotective Research

Novel thiourea compounds, similar to the compound , have been investigated for their radioprotective effects on biological systems. Research involving novel disubstituted thioureas has demonstrated their potential in reducing the biological and genetic effects of gamma-rays, thus highlighting their importance in environmental and radioprotective research (Mehandjiev et al., 2002).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-4-12-26-21(28)19-16-6-5-7-17(16)30-20(19)24-22(26)29-13-18(27)23-14-8-10-15(11-9-14)25(2)3/h4,8-11H,1,5-7,12-13H2,2-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFLIMVKQWMFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide

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